molecular formula C13H18N2O5 B6457864 methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetate CAS No. 2549038-80-2

methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetate

Cat. No.: B6457864
CAS No.: 2549038-80-2
M. Wt: 282.29 g/mol
InChI Key: RCOFAWDWFVOXPS-UHFFFAOYSA-N
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Description

Methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetate is a synthetic organic compound featuring a dihydropyridinone core substituted with a tert-butoxycarbonyl (Boc)-protected amine group and an ester-linked acetate moiety. This structure combines a heterocyclic ring system with functional groups that enhance stability and modulate solubility. Such compounds are often intermediates in pharmaceuticals or agrochemicals, though specific applications for this molecule remain underexplored in the provided literature .

Properties

IUPAC Name

methyl 2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(18)14-9-5-6-10(16)15(7-9)8-11(17)19-4/h5-7H,8H2,1-4H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOFAWDWFVOXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(C(=O)C=C1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound acts as a substrate for these enzymes. The tert-butoxycarbonyl (Boc) group in the compound is a protecting group used in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

Biochemical Pathways

The compound is involved in the biochemical pathway of amine protection . This process involves the addition of the BOC group to amines, which can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base. The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol.

Result of Action

The compound’s action results in the protection of amines during organic synthesis. This allows for more controlled reactions and prevents unwanted side reactions, thereby enhancing the efficiency and selectivity of the synthesis process.

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, the addition and removal of the BOC group can be accomplished under specific conditions involving certain bases or acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Using graph-based chemical structure comparison methods (as described in ), methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetate shares key motifs with the following classes:

Compound Class Shared Features Key Differences Potential Implications
Dihydropyridinone derivatives 2-oxo-1,2-dihydropyridin core; hydrogen-bonding capacity Lack of Boc/ester substituents Reduced stability or solubility
Boc-protected amines Tert-butoxycarbonyl group; steric protection for amines Absence of heterocyclic systems Limited bioactivity modulation
Ester-containing compounds Methyl acetate moiety; hydrolyzable under basic/acidic conditions Simpler alkyl/aryl esters (e.g., ethyl) Altered pharmacokinetics or reactivity

The Boc group in this compound likely enhances stability compared to acetyl- or benzyl-protected analogs, as tert-butyl groups resist hydrolysis under mild conditions. The dihydropyridinone ring may confer bioactivity akin to natural pyridone alkaloids, though direct evidence is absent in the provided sources .

Bioactivity Potential

For example:

  • Dihydropyridinones in marine actinomycete metabolites () exhibit antimicrobial properties.
  • Boc-protected amines in synthetic intermediates often serve as prodrugs, releasing active amines in vivo.

Hypothetically, the ester group in this compound could undergo enzymatic hydrolysis to generate carboxylic acid derivatives, enhancing interaction with biological targets .

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